REACTION_CXSMILES
|
C1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)C=C1N1CCCC1.[Li][CH2:16][CH2:17][CH2:18][CH3:19].IC.C(O)(C(F)(F)F)=[O:23].[Na+].[Cl-]>CC1CCCO1.C(Cl)Cl>[CH3:19][CH:18]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:16][C:17]1=[O:23] |f:4.5|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C1C(=CC2=CC=CC=C12)N1CCCC1
|
Name
|
|
Quantity
|
13.3 mL
|
Type
|
solvent
|
Smiles
|
CC1OCCC1
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.4 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na+].[Cl-]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-55 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred at −55° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
after stirring for 5 min
|
Duration
|
5 min
|
Type
|
CUSTOM
|
Details
|
the mixture was quenched by addition of 1 N HCl (6.7 mL)
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo, water (17 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 10 min
|
Duration
|
10 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled to ambient temperature
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine
|
Type
|
EXTRACTION
|
Details
|
extracted twice more with diethyl ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an oil, which
|
Type
|
CONCENTRATION
|
Details
|
The mixture was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue purified by reverse phase preparative HPLC
|
Type
|
WASH
|
Details
|
eluting with a gradient of 90:10 to 0:100 A:B where A=0.1% TFA in H2O and B=0.1% TFA in CH3CN)
|
Type
|
ADDITION
|
Details
|
The fractions containing product
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
to give an aqueous residue which
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |